molecular formula C9H8N2O B13683303 2-(1-Methoxyvinyl)isonicotinonitrile

2-(1-Methoxyvinyl)isonicotinonitrile

Cat. No.: B13683303
M. Wt: 160.17 g/mol
InChI Key: PYFFNBYLOFOBIN-UHFFFAOYSA-N
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Description

2-(1-Methoxyvinyl)isonicotinonitrile is a pyridine derivative characterized by a nitrile group at the 4-position of the pyridine ring (isonicotinonitrile core) and a 1-methoxyvinyl substituent at the 2-position. The methoxyvinyl group introduces both electron-donating (methoxy) and π-conjugated (vinyl) properties, which may influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-(1-methoxyethenyl)pyridine-4-carbonitrile

InChI

InChI=1S/C9H8N2O/c1-7(12-2)9-5-8(6-10)3-4-11-9/h3-5H,1H2,2H3

InChI Key

PYFFNBYLOFOBIN-UHFFFAOYSA-N

Canonical SMILES

COC(=C)C1=NC=CC(=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxyvinyl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with methoxyvinyl precursors under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions. For instance, a typical procedure might include the reaction of isonicotinonitrile with a methoxyvinyl halide in the presence of a palladium catalyst and a base such as triethylamine .

Industrial Production Methods

Industrial production methods for 2-(1-Methoxyvinyl)isonicotinonitrile are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxyvinyl)isonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxyvinyl group can be oxidized under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxyvinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the methoxyvinyl group can lead to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the nitrile group results in the formation of primary amines.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Methoxyvinyl)isonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methoxyvinyl)isonicotinonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The methoxyvinyl group can participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(1-Methoxyvinyl)isonicotinonitrile with structurally related isonicotinonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Isonicotinonitrile Derivatives

Compound Name Substituent at 2-Position Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
2-(1-Methoxyvinyl)isonicotinonitrile 1-Methoxyvinyl C₉H₇N₂O ~177.17* Potential antiviral activity (inferred) N/A
2-(1,3-Thiazol-2-ylamino)isonicotinonitrile 1,3-Thiazol-2-ylamino C₉H₆N₄S 202.24 Sulfur-containing heterocycle; research use
2-(1-Spiro[8-azabicyclo[3.2.1]octane-3,2′-oxiran]-8-ylethyl)isonicotinonitrile Spiro bicyclic oxirane-ethyl C₁₅H₁₉N₃O ~257.34* Rigid spiro structure; industrial/scientific research
2-(((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)methylamino)isonicotinonitrile Pyrrolo-triazolo-pyrazine cyclopentylmethylamino C₂₀H₁₈N₈ ~386.43* Complex heterocyclic substituent; pharmaceutical research

*Calculated based on molecular formula.

Substituent Effects on Reactivity and Function

  • Thiazolylamino Group (): The thiazole ring introduces sulfur, which may participate in hydrogen bonding or metal coordination, altering binding specificity compared to the methoxyvinyl analog .
  • Pyrrolo-Triazolo-Pyrazine Substituent () : This bulky heterocyclic group may enhance affinity for large enzymatic pockets (e.g., kinase or protease targets) but could increase metabolic instability .

Physicochemical Properties

  • Polarity : The methoxyvinyl substituent confers moderate polarity, whereas the spiro bicyclic and pyrrolo-triazolo-pyrazine groups increase hydrophobicity.
  • Molecular Weight : The target compound (~177 g/mol) is smaller than analogs with complex substituents (e.g., ~386 g/mol in ), suggesting better bioavailability.

Research Findings and Limitations

  • Gaps in Data: Direct pharmacological or synthetic data for 2-(1-Methoxyvinyl)isonicotinonitrile are absent in the evidence. Comparisons rely on structural analogs.

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